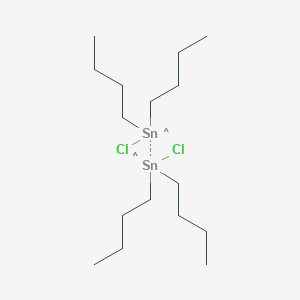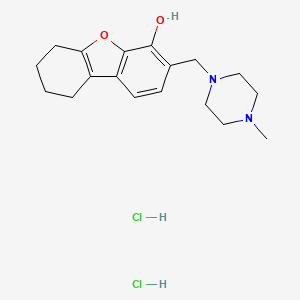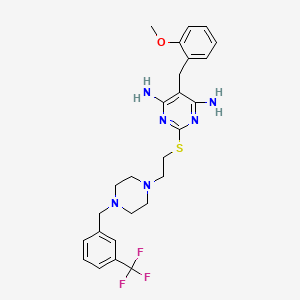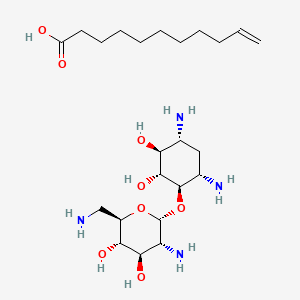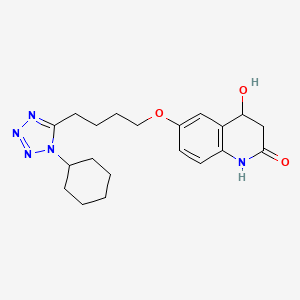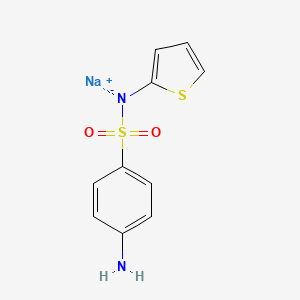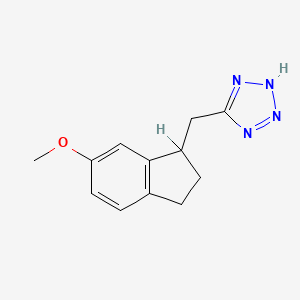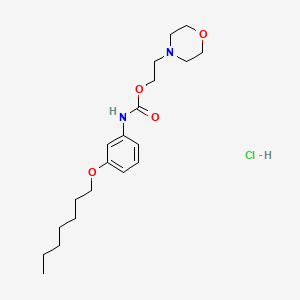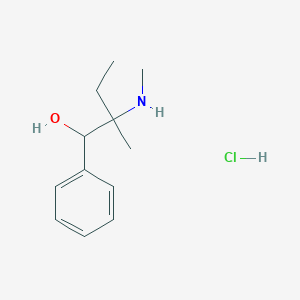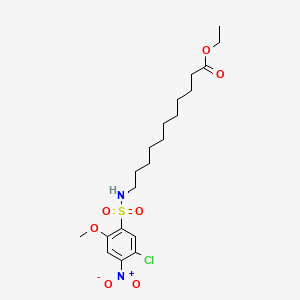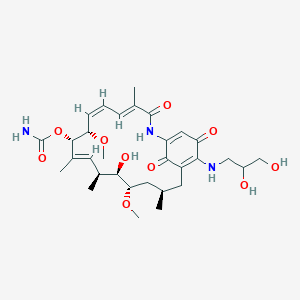
17Aag metabolite M5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-(Amino)-17-demethoxygeldanamycin, commonly referred to as 17AAG metabolite M5, is an active metabolite of the ansamycin benzoquinone antibiotic 17-(allylamino)-17-demethoxygeldanamycin (17AAG). This compound has garnered significant attention due to its potential therapeutic applications, particularly in oncology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17AAG metabolite M5 involves the biotransformation of 17AAG. In vivo studies have shown that 17AAG is metabolized in the liver to produce this compound . The process involves the action of cytochrome P450 enzymes and microsomal epoxide hydrolase .
Industrial Production Methods
Industrial production of 17AAG and its metabolites, including this compound, typically involves fermentation of Streptomyces species to produce geldanamycin, which is then chemically modified to yield 17AAG . The biotransformation to this compound can be achieved through controlled enzymatic reactions using liver microsomes .
化学反応の分析
Types of Reactions
17AAG metabolite M5 undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes.
Reduction: Involves the reduction of the quinone moiety.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes in the presence of NADPH.
Reduction: NADH as a reducing agent.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound .
科学的研究の応用
Chemistry: Used as a model compound to study the biotransformation of quinone antibiotics.
Biology: Investigated for its role in modulating heat shock proteins and other cellular stress responses.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit heat shock protein 90 (HSP90).
Industry: Utilized in the development of nanoparticle formulations for targeted drug delivery.
作用機序
17AAG metabolite M5 exerts its effects primarily through the inhibition of HSP90, a molecular chaperone involved in the stabilization and activation of various oncogenic proteins . By binding to HSP90, this compound disrupts its function, leading to the degradation of client proteins such as Raf-1 and p185 erbB2 . This results in the inhibition of cancer cell growth and survival .
類似化合物との比較
Similar Compounds
Geldanamycin: The parent compound from which 17AAG is derived.
17-(Allylamino)-17-demethoxygeldanamycin (17AAG): The precursor to 17AAG metabolite M5.
17-Demethoxy 17-[(2-dimethylamino)ethyl]amino]geldanamycin (17DMAG): A water-soluble analogue of 17AAG.
Uniqueness
This compound is unique due to its enhanced cellular uptake and preferential accumulation in tumor tissues compared to its parent compound . This makes it a promising candidate for targeted cancer therapy .
特性
CAS番号 |
169521-73-7 |
|---|---|
分子式 |
C31H45N3O10 |
分子量 |
619.7 g/mol |
IUPAC名 |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(2,3-dihydroxypropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C31H45N3O10/c1-16-10-21-26(33-14-20(36)15-35)23(37)13-22(28(21)39)34-30(40)17(2)8-7-9-24(42-5)29(44-31(32)41)19(4)12-18(3)27(38)25(11-16)43-6/h7-9,12-13,16,18,20,24-25,27,29,33,35-36,38H,10-11,14-15H2,1-6H3,(H2,32,41)(H,34,40)/b9-7-,17-8+,19-12+/t16-,18+,20?,24+,25+,27-,29+/m1/s1 |
InChIキー |
BDPJPPWISVHITL-AXONLCQGSA-N |
異性体SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC(CO)O)/C)OC)OC(=O)N)\C)C)O)OC |
正規SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC(CO)O)C)OC)OC(=O)N)C)C)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


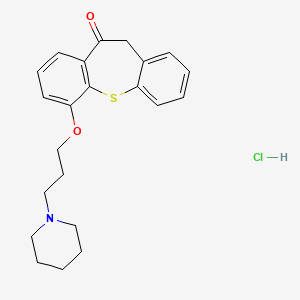
![1-(2-piperidin-1-ylethoxy)-6H-benzo[b][1]benzothiepin-5-one;hydrochloride](/img/structure/B12742123.png)
